![molecular formula C15H15N5O2 B2974655 N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 1234949-55-3](/img/structure/B2974655.png)
N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using a specific method and has been extensively researched to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of various kinases and phosphatases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound has also been shown to modulate specific signaling pathways such as the NF-kB and MAPK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide have been extensively studied in various preclinical models. The compound has been shown to have anti-tumor and anti-inflammatory effects in various cancer cell lines and animal models. Additionally, the compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide in lab experiments include its potent activity and specificity towards specific enzymes and signaling pathways. Additionally, the compound has been shown to have low toxicity in preclinical models, making it a potential drug candidate for various diseases. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Future Directions
The future directions for research on N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide include further investigations into its mechanism of action and potential use as a drug candidate for various diseases. Additionally, the compound can be further modified to improve its potency and selectivity towards specific enzymes and signaling pathways. Furthermore, the compound can be studied for its potential use in combination with other drugs to enhance their therapeutic effects.
Synthesis Methods
The synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide involves a specific method that is well-documented in scientific literature. The synthesis method involves the reaction between 2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetic acid and 1,2-diaminobenzene in the presence of a coupling agent. The reaction leads to the formation of N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide, which is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
The chemical compound N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide has potential applications in various scientific research areas. One of the primary applications of the compound is in the field of medicinal chemistry, where it is being studied for its potential use as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for its anti-tumor and anti-inflammatory properties. Additionally, the compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-9-7-8-13(21)20(19-9)10(2)14(22)18-15-16-11-5-3-4-6-12(11)17-15/h3-8,10H,1-2H3,(H2,16,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFAFKBZRVAPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-benzo[d]imidazol-2-yl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.